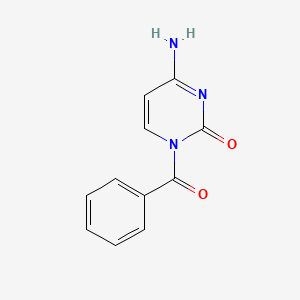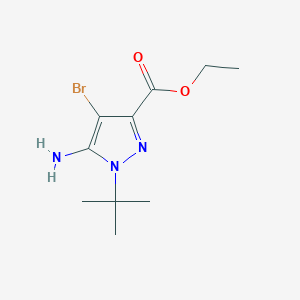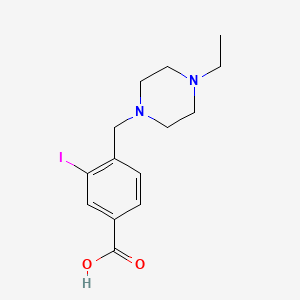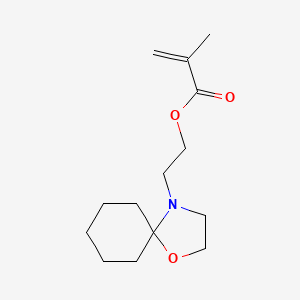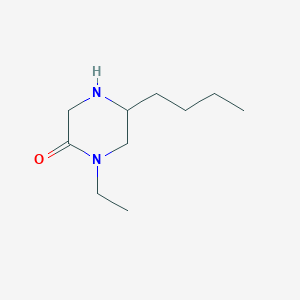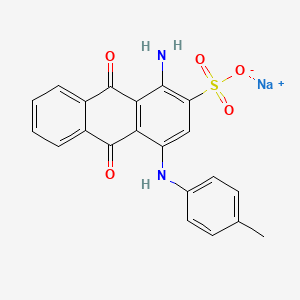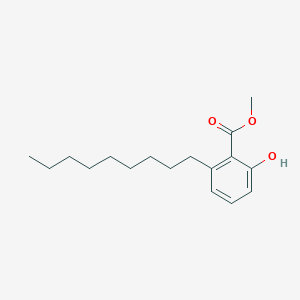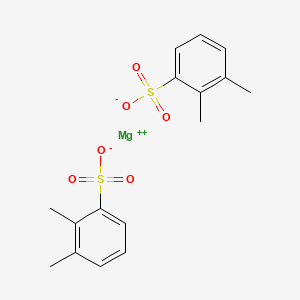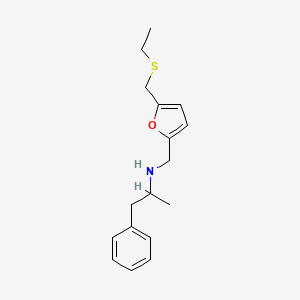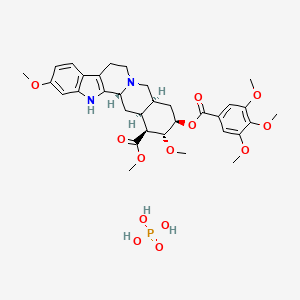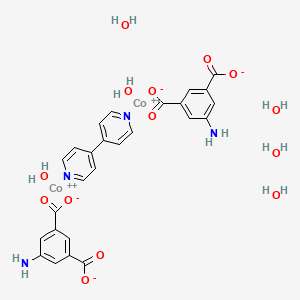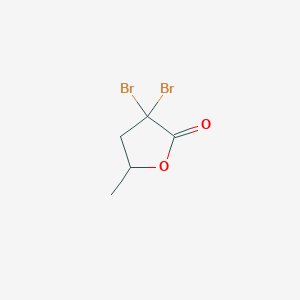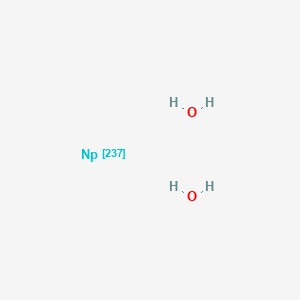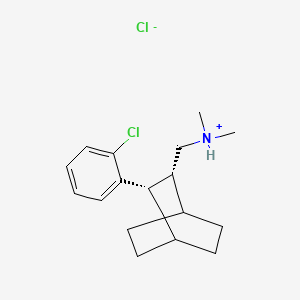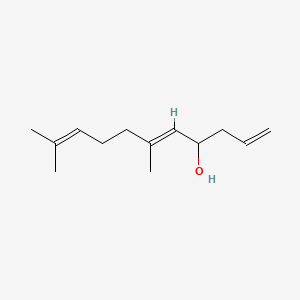
6,10-Dimethylundeca-1,5,9-trien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Dimethylundeca-1,5,9-trien-4-ol is an organic compound with the molecular formula C13H22O. It is a triene alcohol, characterized by three double bonds and a hydroxyl group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,10-Dimethylundeca-1,5,9-trien-4-ol can be synthesized through several methods. One common approach involves the oxidation-reduction reaction of diethyl hexanedioate . The reaction conditions typically include the use of specific catalysts and controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
6,10-Dimethylundeca-1,5,9-trien-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or removal of oxygen, typically leading to the formation of alcohols or alkanes.
Substitution: Replacement of one functional group with another, which can lead to a variety of products depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated alcohols .
Applications De Recherche Scientifique
6,10-Dimethylundeca-1,5,9-trien-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 6,10-Dimethylundeca-1,5,9-trien-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence gene expression. These interactions can lead to various biological responses, such as antimicrobial activity or antioxidant effects .
Comparaison Avec Des Composés Similaires
6,10-Dimethylundeca-1,5,9-trien-4-ol can be compared with other similar compounds, such as:
6,10-Dimethylundeca-3,5,9-trien-2-one: This compound has a similar structure but differs in the position of the double bonds and the presence of a ketone group.
6,10-Dimethylundeca-1,9-dien-4-ol: This compound has two double bonds instead of three and a similar hydroxyl group
The uniqueness of this compound lies in its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
28897-20-3 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(5E)-6,10-dimethylundeca-1,5,9-trien-4-ol |
InChI |
InChI=1S/C13H22O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5,8,10,13-14H,1,6-7,9H2,2-4H3/b12-10+ |
Clé InChI |
BGAGVDYLLDRYCL-ZRDIBKRKSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C(CC=C)O)/C)C |
SMILES canonique |
CC(=CCCC(=CC(CC=C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


